6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl- is a complex organic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl- typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the benzodiazepine core via condensation reactions.
- Functionalization with chloro, morpholinyl, and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups like alkyl or halogen atoms.
Scientific Research Applications
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl- involves binding to specific receptors in the central nervous system. It may interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound’s unique structure allows it to modulate various molecular targets and pathways, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant activity.
Uniqueness
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl- stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties compared to other benzodiazepines. Its specific interactions with molecular targets and pathways make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
153901-52-1 |
---|---|
Molecular Formula |
C20H18ClN5O |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-(8-chloro-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)morpholine |
InChI |
InChI=1S/C20H18ClN5O/c21-15-6-7-17-18(12-15)26(16-4-2-1-3-5-16)20(24-8-10-27-11-9-24)13-19-23-22-14-25(17)19/h1-7,12-14H,8-11H2 |
InChI Key |
QYASTOGXBCCVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=NN=CN3C4=C(N2C5=CC=CC=C5)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.